1-(4-Bromo-2-hydroxyphenyl)-1-butanone
Description
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(4-bromo-2-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-2-3-9(12)8-5-4-7(11)6-10(8)13/h4-6,13H,2-3H2,1H3 |
InChI Key |
MWUVQCMZFYLNDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variations
a) 1-(3-Bromo-2-chloro-4-hydroxyphenyl)-1-butanone
- Formula : C₁₀H₁₀BrClO₂
- Molecular Weight : 277.54 g/mol
- Key Differences: Additional chlorine substituent at the 3-position increases molecular weight and steric hindrance.
b) 1-(4-Bromo-2-fluorophenyl)-1-propanone
Carbon Chain Length Variations
a) 1-(4-Bromo-2-hydroxyphenyl)-1-pentanone
- Formula : C₁₁H₁₃BrO₂
- Molecular Weight : 273.13 g/mol
- Key Differences: Extended carbon chain (pentanone) increases lipophilicity, affecting partition coefficients and bioavailability. Lower melting point compared to the butanone derivative due to reduced crystallinity.
b) 4-Bromo-1-(4-fluorophenyl)-1-butanone
Functional Group Modifications
a) 4'-Bromobutyrophenone (1-(4-Bromophenyl)-1-butanone)
- Formula : C₁₀H₁₁BrO
- Molecular Weight : 227.10 g/mol
- Key Differences :
- Absence of hydroxyl group reduces polarity and reactivity in oxidation or conjugation reactions.
- Higher volatility due to decreased intermolecular hydrogen bonding.
b) 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone
Data Tables
Table 1: Physical and Structural Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 1-(4-Bromo-2-hydroxyphenyl)-1-butanone | C₁₀H₁₁BrO₂ | 271.15 | 57 | 4-Br, 2-OH, butanone |
| 1-(3-Bromo-2-Cl-4-OH-phenyl)-1-butanone | C₁₀H₁₀BrClO₂ | 277.54 | Not reported | 3-Br, 2-Cl, 4-OH, butanone |
| 1-(4-Bromo-2-hydroxyphenyl)-1-pentanone | C₁₁H₁₃BrO₂ | 273.13 | Not reported | 4-Br, 2-OH, pentanone |
| 4'-Bromobutyrophenone | C₁₀H₁₁BrO | 227.10 | Not reported | 4-Br, butanone (no OH) |
Table 2: Reactivity and Solubility Trends
| Compound | Polarity | Solubility in Polar Solvents | Electrophilicity |
|---|---|---|---|
| This compound | High | High | Moderate |
| 4'-Bromobutyrophenone | Moderate | Moderate | High |
| 1-(4-Bromo-2-fluorophenyl)-1-propanone | Moderate-High | Moderate | High |
Research Implications
- Synthetic Applications: The hydroxyl group in this compound facilitates derivatization (e.g., etherification, esterification), while bromine enables cross-coupling reactions .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via enolate formation from the ketone, followed by nucleophilic attack on the aromatic aldehyde. Key parameters include:
-
Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred to stabilize intermediates.
-
Catalysts : Sodium hydroxide or hydrochloric acid catalyze the reaction, with yields ranging from 60% to 85% depending on stoichiometric ratios.
-
Temperature : Optimal performance occurs between 60°C and 80°C, balancing reaction rate and side-product formation.
Example Protocol:
-
Dissolve 4-bromo-2-hydroxybenzaldehyde (1.0 equiv) and acetone (1.2 equiv) in ethanol.
-
Add aqueous NaOH (10% w/v) dropwise at 70°C for 6 hours.
-
Acidify with HCl, extract with ethyl acetate, and purify via column chromatography.
Yield : 78% (reported for analogous systems).
Direct Bromination of 1-(2-Hydroxyphenyl)-1-butanone
For substrates pre-functionalized with a hydroxyl group, electrophilic aromatic bromination offers a targeted route to introduce the para-bromo substituent.
Bromination Strategy
-
Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃.
-
Solvents : Dichloromethane or acetic acid enhance bromine solubility and reaction homogeneity.
-
Regioselectivity : The hydroxyl group directs electrophilic substitution to the para position, achieving >90% selectivity.
Optimization Insights:
-
Temperature control : Reactions at 0–25°C minimize di-bromination byproducts.
-
Catalyst loading : FeBr₃ (5 mol%) maximizes mono-bromination efficiency.
Yield : 82–88% under optimized conditions.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Aldol Condensation | 4-Bromo-2-hydroxybenzaldehyde | NaOH/HCl | 60–85% | Single-step skeletal assembly | Requires pure aldehyde precursor |
| Direct Bromination | 1-(2-Hydroxyphenyl)-1-butanone | FeBr₃ | 82–88% | High regioselectivity | Multi-step synthesis of starting material |
Industrial-Scale Considerations
Large-scale production prioritizes cost-efficiency and safety:
-
Continuous flow systems : Reduce reaction times and improve heat management for bromination steps.
-
Solvent recovery : Ethanol and acetic acid are recycled via distillation, lowering environmental impact.
Q & A
Basic: What is the optimal synthetic route for 1-(4-Bromo-2-hydroxyphenyl)-1-butanone, and what reaction conditions are critical?
Answer:
The compound is synthesized via Friedel-Crafts acylation. A common method involves reacting butyryl chloride with 2-bromophenetole (4-bromo-2-methoxyphenol) in the presence of AlCl₃ as a catalyst. Key conditions include:
- Temperature : 0–5°C to control exothermic reactions.
- Solvent : Dichloromethane or nitrobenzene for polarity matching.
- Workup : Hydrolysis with dilute HCl to remove the methoxy group, yielding the hydroxyl moiety .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity.
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR confirm the aromatic proton environment (δ 6.8–7.5 ppm for bromophenyl) and ketone carbonyl (δ ~200 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 257.0 (C₁₀H₁₁BrO₂) .
Advanced: How do substituents on the phenyl ring (e.g., Cl, OCH₃) influence the compound’s reactivity in further functionalization?
Answer:
- Electron-Withdrawing Groups (Br, Cl) : Activate the ring toward nucleophilic aromatic substitution at the para position. Bromine’s steric bulk may hinder some reactions compared to chlorine.
- Electron-Donating Groups (OH, OCH₃) : Enhance electrophilic substitution at ortho/para positions but require protection (e.g., acetylating –OH) during harsh reactions .
Methodological Tip : Use DFT calculations to predict regioselectivity in substitution reactions .
Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. 70%)?
Answer:
- Variable Analysis : Compare catalysts (AlCl₃ vs. FeCl₃), solvent polarity, and reaction times. AlCl₃ in nitrobenzene may improve yield by stabilizing intermediates.
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify optimal quenching times.
- Reproduce Protocols : Ensure moisture-free conditions, as AlCl₃ is hygroscopic and loses activity .
Advanced: How to design experiments evaluating its biological activity (e.g., antimicrobial or enzyme inhibition)?
Answer:
- In Vitro Assays :
- MIC Tests : Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (concentration range: 1–100 µg/mL).
- Enzyme Inhibition : Test against tyrosine kinases or cytochrome P450 isoforms via fluorometric assays.
- Structure-Activity Relationship (SAR) : Compare with analogs like 1-(4-Chloro-2-hydroxyphenyl)-1-butanone to assess halogen effects .
Advanced: What purification strategies are effective for isolating this compound from byproducts?
Answer:
- Recrystallization : Use ethanol/water mixtures (8:2 v/v) to exploit solubility differences.
- Flash Chromatography : Optimize gradient elution (hexane → ethyl acetate) to separate brominated byproducts.
- HPLC Prep-Scale : Use a C18 column with acetonitrile/water (70:30) for high-purity isolation .
Advanced: How to develop a multi-step synthesis using this compound as an intermediate for materials science?
Answer:
- Step 1 : Brominate the ketone at the α-position using NBS (azobisisobutyronitrile initiator).
- Step 2 : Couple with thiophene derivatives via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃) to create conjugated polymers.
- Application : Test optical properties (UV-Vis, fluorescence) for OLED or sensor applications .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Studies :
- pH 2–12 : Incubate at 37°C for 24–72 hours; monitor degradation via HPLC.
- Thermal Analysis : Use TGA/DSC to determine decomposition temperatures (expected >200°C).
- Light Sensitivity : Store in amber vials if UV-Vis shows photodegradation .
Advanced: What computational approaches predict its interactions with biological targets?
Answer:
- Docking Simulations : Use AutoDock Vina to model binding to kinase domains (PDB: 1ATP).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
- ADMET Prediction : SwissADME estimates bioavailability and toxicity (e.g., CYP inhibition risk) .
Advanced: How to troubleshoot failed bromination or acylation reactions?
Answer:
- Bromination Failure : Ensure excess Br₂ or NBS and radical initiators (e.g., AIBN). Check for competing side reactions (e.g., ring bromination vs. α-bromination).
- Acylation Issues : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) if over-acylation occurs. Pre-dry solvents with molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
